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Compound of Interest

Compound Name: 1,2,8,9-Tetrabromo-dibenzofuran

Cat. No.: B12904876

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1,2,8,9-tetrabromodibenzofuran (1,2,8,9-TBDF), a member of the polybrominated
dibenzofurans (PBDFs). This document is intended to serve as a foundational resource for
researchers and professionals involved in the study of persistent organic pollutants (POPS),
their environmental fate, toxicological profiles, and potential therapeutic applications. Given the
scarcity of experimental data for this specific congener, this guide combines calculated values
with established experimental protocols and toxicological data for related compounds to
provide a thorough understanding.

Core Physicochemical Data

1,2,8,9-Tetrabromodibenzofuran is a halogenated aromatic hydrocarbon with the molecular
formula C12H4Brs0. Due to its structure, it is expected to be a solid at room temperature with
very low volatility and water solubility. The following tables summarize the available quantitative
data for 1,2,8,9-TBDF.

Table 1: Calculated Physicochemical Properties of 1,2,8,9-Tetrabromodibenzofuran
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Property Value Unit Source
Molecular Weight 483.77 g/mol --INVALID-LINK--
Octanol/Water
Partition Coefficient 6.636 dimensionless Calculated
(log Kow)
Water Solubility (log

-13.47 mol/L Calculated
S)
McGowan's
Characteristic Volume 197.43 cms3/mol Calculated
(Vx)

Note: The octanol/water partition coefficient and water solubility values are calculated
estimations and should be used with the understanding that experimental verification is
required for definitive values.

While experimental data for the melting point, boiling point, and vapor pressure of 1,2,8,9-
TBDF are not readily available in the literature, data for the parent compound, dibenzofuran,
and the closely related 2,3,7,8-tetrachlorodibenzofuran are provided for context and
comparison. It is anticipated that 1,2,8,9-TBDF will have a high melting point and a very low
vapor pressure, characteristic of polyhalogenated dibenzofurans.

Table 2: Experimental Physicochemical Properties of Related Compounds

Vapor Pressure (Pa

Compound Melting Point (°C Boiling Point (°C

p g (°C) g (°C) at 25°C)
Dibenzofuran 83-86 287 0.33
2,3,7,8-
Tetrachlorodibenzofur 227-228 Not available 1.8x10°°
an

Experimental Protocols
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The determination of the physicochemical properties of compounds like 1,2,8,9-TBDF requires
specialized and precise experimental methods due to their low solubility and volatility. The
following are summaries of standard protocols, primarily based on the OECD Guidelines for the
Testing of Chemicals, which are internationally recognized.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions to a liquid state at
atmospheric pressure. For a pure crystalline solid, this transition is sharp.

Methodology:

o Sample Preparation: A small amount of the dry, finely powdered 1,2,8,9-TBDF is packed into
a capillary tube to a height of 2-3 mm.

o Apparatus: A melting point apparatus with a heated block or an oil bath is used. The
apparatus should have a calibrated thermometer or a digital temperature sensor.

e Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a
steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

o Observation: The temperature at which the first droplet of liquid appears and the temperature
at which the last solid particle melts are recorded as the melting range.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a
given temperature. Given the expected very low solubility of 1,2,8,9-TBDF, the column elution
method is most appropriate.

Methodology:

o Apparatus: A thermostated column packed with an inert support material coated with an
excess of 1,2,8,9-TBDF. A pump to deliver a constant flow of water and a system to collect
the eluate.

e Procedure: Water is passed through the column at a slow, constant flow rate to ensure
saturation. The temperature is maintained at a constant value (e.g., 25 °C).
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e Analysis: The concentration of 1,2,8,9-TBDF in the collected eluate is determined using a
highly sensitive analytical technique such as gas chromatography-mass spectrometry (GC-
MS).

o Equilibrium Check: The flow rate is varied to ensure that the measured concentration is
independent of the flow rate, confirming that equilibrium has been reached.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its
condensed phases (solid or liquid) at a given temperature. For substances with very low vapor
pressure like 1,2,8,9-TBDF, the Knudsen effusion method is suitable.

Methodology:

o Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small
orifice of known area. The cell is placed in a high-vacuum chamber.

e Procedure: A known mass of 1,2,8,9-TBDF is placed in the cell. The rate of mass loss
through the orifice due to sublimation is measured over time at a constant temperature.

o Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen
equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the
molar mass of the substance, and the temperature.

Octanol-Water Partition Coefficient (OECD Guideline
107/117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a
key parameter in assessing its environmental fate and bioaccumulation potential.

Methodology (Shake-Flask Method - OECD 107):

o Preparation: A solution of 1,2,8,9-TBDF is prepared in either n-octanol or water. This solution
is then mixed with the other solvent in a flask.

o Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.
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» Phase Separation: The n-octanol and water phases are separated, typically by
centrifugation.

e Analysis: The concentration of 1,2,8,9-TBDF in each phase is determined by a suitable
analytical method. The Kow is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

Methodology (HPLC Method - OECD 117): For highly lipophilic compounds like 1,2,8,9-TBDF
(log Kow > 4), the HPLC method is often preferred as it is faster and can be more accurate.

o Principle: The retention time of the substance on a reverse-phase HPLC column is correlated
with its log Kow.

e Procedure: A calibration curve is generated by injecting a series of standard compounds with
known log Kow values and recording their retention times. 1,2,8,9-TBDF is then injected
under the same conditions, and its retention time is measured.

o Calculation: The log Kow of 1,2,8,9-TBDF is determined from its retention time using the
calibration curve.

Signaling Pathway and Toxicological Relevance

Polybrominated dibenzofurans, like their chlorinated counterparts, are known to exert their toxic
effects primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a
ligand-activated transcription factor that regulates the expression of a wide range of genes,
including those involved in xenobiotic metabolism.

The binding of 1,2,8,9-TBDF to the AhR initiates a cascade of events leading to changes in
gene expression that can result in a variety of toxic outcomes, including immunotoxicity,
reproductive and developmental effects, and carcinogenesis.
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 1,2,8,9-TBDF.

Experimental and Logical Workflow

The determination of the physicochemical properties of a compound like 1,2,8,9-TBDF follows
a logical progression, starting with basic identification and moving to more complex

experimental measurements.
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Caption: Logical Workflow for Characterization of 1,2,8,9-Tetrabromodibenzofuran.

Conclusion
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This technical guide has summarized the currently available physicochemical data for 1,2,8,9-
tetrabromodibenzofuran, outlined the standard experimental protocols for their determination,
and provided context on its primary toxicological pathway. While there is a notable lack of
experimental data for this specific congener, the provided information, based on calculated
values and data from related compounds, serves as a valuable starting point for researchers.
Further experimental investigation is crucial to fully characterize the properties and associated
risks of 1,2,8,9-TBDF. The methodologies and workflows presented here provide a clear
roadmap for such future research endeavors.

 To cite this document: BenchChem. [Physicochemical Properties of 1,2,8,9-
Tetrabromodibenzofuran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12904876#physicochemical-properties-
of-1-2-8-9-tetrabromodibenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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